Superior Functional CHIKV Replication Inhibition Despite Moderate Binding Affinity — Direct Head-to-Head Comparison with Compounds 5 and 8
In the FEBS Journal study by Chaudhary et al. (2024), three compounds (5, 7, and 8) were advanced to in vitro validation against CHIKV nsP3 macrodomain. Compound 7 — the target compound — exhibited a Kd of 1.066 μM by microscale thermophoresis (MST), which was intermediate between Compound 8 (Kd = 0.758 μM) and Compound 5 (Kd = 4.630 μM) [1]. However, in cell-based CHIKV replication assays, only Compound 7 produced significant dose-dependent inhibition of viral RNA levels: 60%, 33%, and 20% inhibition at 50, 25, and 12.5 μM respectively, as measured by qRT-PCR, whereas Compounds 5 and 8 showed no significant effect on CHIKV RNA levels at any concentration tested [1]. In the eGFP-CHIKV imaging assay, Compound 7 achieved 56.41% inhibition at 50 μM, compared with 41.86% for Compound 5 and 50.52% for Compound 8 [1]. This demonstrates that stronger target binding (lower Kd) does not translate to superior cellular antiviral efficacy, and the target compound's unique pharmacophore arrangement confers functional superiority.
| Evidence Dimension | CHIKV replication inhibition at 50 μM (qRT-PCR, % viral RNA reduction) |
|---|---|
| Target Compound Data | 60% inhibition at 50 μM; 33% at 25 μM; 20% at 12.5 μM |
| Comparator Or Baseline | Compound 5 and Compound 8: no significant effect on CHIKV RNA at any concentration tested |
| Quantified Difference | Qualitative difference: only the target compound (Compound 7) showed dose-dependent inhibition; Compounds 5 and 8 were inactive in this assay despite comparable or better target binding |
| Conditions | Embryonal rhabdomyosarcoma (ERMS) cells expressing eGFP-CHIKV; qRT-PCR quantification of intracellular CHIKV RNA; MST binding assay with purified nsP3MD protein |
Why This Matters
This demonstrates that procurement of the target compound is essential for functional CHIKV antiviral studies — structurally related screening hits (Compounds 5 and 8) bind the target but fail to inhibit viral replication in cells, making them unsuitable surrogates.
- [1] Chaudhary M, Kumar A, Sharma KB, Vrati S, Sehgal D. In silico identification of chikungunya virus replication inhibitor validated using biochemical and cell-based approaches. FEBS J. 2024;291(12):2656-2673. View Source
